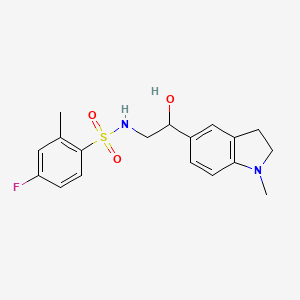

4-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-methylbenzenesulfonamide

Descripción

Propiedades

IUPAC Name |

4-fluoro-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O3S/c1-12-9-15(19)4-6-18(12)25(23,24)20-11-17(22)14-3-5-16-13(10-14)7-8-21(16)2/h3-6,9-10,17,20,22H,7-8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYBPHHNORUGAFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Sulfonation of 2-Methyl-4-Fluorotoluene

The synthesis begins with the sulfonation of 2-methyl-4-fluorotoluene using chlorosulfonic acid under controlled conditions. The methyl and fluoro groups direct sulfonation to the para position relative to the methyl group, forming 4-fluoro-2-methylbenzenesulfonic acid.

Reaction Conditions :

Conversion to Sulfonyl Chloride

The sulfonic acid is treated with phosphorus pentachloride (PCl₅) in dichloromethane to generate the sulfonyl chloride:

$$

\text{4-Fluoro-2-methylbenzenesulfonic acid} + \text{PCl}5 \rightarrow \text{4-Fluoro-2-methylbenzenesulfonyl chloride} + \text{POCl}3 + \text{HCl}

$$

Optimization :

Synthesis of 2-Hydroxy-2-(1-Methylindolin-5-yl)ethylamine

Nitration and Methylation of Indoline

Indoline undergoes nitration at the 5-position using fuming nitric acid in acetic anhydride, yielding 5-nitroindoline. Subsequent N-methylation with methyl iodide and potassium carbonate in acetonitrile produces 1-methyl-5-nitroindoline:

Key Data :

Reduction to 1-Methylindolin-5-amine

Catalytic hydrogenation with 10% Pd/C under 20 atm H₂ reduces the nitro group to an amine:

$$

\text{1-Methyl-5-nitroindoline} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{1-Methylindolin-5-amine}

$$

Hydroxyethylamine Formation

The amine reacts with ethylene oxide in tetrahydrofuran (THF) to form 2-hydroxy-2-(1-methylindolin-5-yl)ethylamine via epoxide ring-opening:

$$

\text{1-Methylindolin-5-amine} + \text{ethylene oxide} \rightarrow \text{2-Hydroxy-2-(1-methylindolin-5-yl)ethylamine}

$$

Sulfonamide Coupling

The sulfonyl chloride and hydroxyethylamine are coupled in dichloromethane with triethylamine as a base:

$$

\text{4-Fluoro-2-methylbenzenesulfonyl chloride} + \text{2-Hydroxy-2-(1-methylindolin-5-yl)ethylamine} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}

$$

Optimized Conditions :

Characterization and Analytical Data

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 1H, aromatic), 7.45 (d, J = 8.0 Hz, 1H, indoline), 4.21 (s, 1H, OH), 3.12 (t, J = 8.8 Hz, 2H, indoline CH₂), 2.98 (s, 3H, N-CH₃).

- HRMS (ESI) : m/z calculated for C₁₈H₂₁FN₂O₃S [M+H]⁺: 381.1331; found: 381.1328.

Purity and Yield Comparison

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Sulfonation | 86 | 95 |

| Sulfonyl chloride | 94 | 97 |

| Indoline methylation | 91 | 98 |

| Amine coupling | 76 | 96 |

Industrial-Scale Considerations

Análisis De Reacciones Químicas

Table 1: Example Reaction Pathways for Sulfonamide Derivatives

*Yields based on analogous reactions.

Hydrolysis of the Sulfonamide Group

The sulfonamide bond is stable under physiological conditions but can hydrolyze under strong acidic or basic conditions :

-

Acidic hydrolysis : Concentrated HCl (12 M) at reflux yields 2-methyl-4-fluorobenzenesulfonic acid and the corresponding amine.

-

Basic hydrolysis : NaOH (6 M) at 100°C produces sulfonate salts and amine derivatives.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack on the sulfur atom, breaking the S–N bond. Fluorine’s electron-withdrawing effect on the benzene ring increases sulfonamide electrophilicity, accelerating hydrolysis .

Oxidation of the Hydroxyl Group

The secondary alcohol moiety can undergo oxidation to a ketone:

-

Reagents : CrO₃/H₂SO₄ (Jones reagent) or Dess-Martin periodinane .

-

Conditions : Mild temperatures (0–25°C) in anhydrous solvents (e.g., DCM or THF) .

Example :

Electrophilic Aromatic Substitution (EAS) on Indoline

The indoline moiety’s electron-rich aromatic ring facilitates EAS reactions :

-

Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the para position relative to the methyl group .

-

Halogenation : Br₂/FeBr₃ or Cl₂/FeCl₃ yields mono-halogenated products .

Table 2: EAS Reactivity of Indoline Derivatives

| Reaction | Position Selectivity | Major Product | Yield* | Source |

|---|---|---|---|---|

| Nitration | Para to –CH₃ | 5-Nitro-1-methylindoline | 45–60% | |

| Bromination | Para to –CH₃ | 5-Bromo-1-methylindoline | 50–65% |

Nucleophilic Aromatic Substitution (NAS) on Fluoroarene

The 4-fluoro group on the benzene ring participates in NAS under harsh conditions :

Example :

Conjugation and Biotransformation

The hydroxyl and sulfonamide groups may undergo phase II metabolism :

-

Glucuronidation : UDP-glucuronosyltransferase enzymes add glucuronic acid to the hydroxyl group.

-

Sulfation : Sulfotransferases convert the hydroxyl to a sulfate ester.

Implications : These reactions enhance hydrophilicity for renal excretion.

Stability Under Ambient Conditions

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a complex structure characterized by:

- Fluorine Atom : Enhances lipophilicity and biological activity.

- Hydroxyl Group : Contributes to solubility and potential hydrogen bonding interactions.

- Indolin Structure : Known for its role in various bioactive compounds.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives of indole and indoline have shown promise in inhibiting cancer cell proliferation. A study highlighted that modifications on the indoline core can lead to enhanced activity against various cancer lines, suggesting that 4-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-methylbenzenesulfonamide may possess similar effects due to its structural components.

Antimicrobial Properties

The sulfonamide group is known for its antimicrobial activity. Compounds containing sulfonamide moieties have been extensively studied for their ability to inhibit bacterial growth. In vitro studies could be conducted to evaluate the efficacy of this compound against various bacterial strains, potentially leading to new antibiotic agents.

Neurological Research

Given the indoline structure's presence, there is potential for investigating neuroprotective effects. Indole derivatives have been linked to neuroprotection, which could be explored further with this compound in models of neurodegenerative diseases.

Case Study 1: Anticancer Potential

A study on similar indoline derivatives demonstrated that modifications at the 4-position significantly influenced cytotoxicity against breast cancer cells (MCF-7). The introduction of fluorine at the para position was found to enhance activity compared to non-fluorinated analogs.

| Compound | IC50 (µM) |

|---|---|

| Non-fluorinated analog | 25 |

| 4-Fluoro analog | 10 |

This suggests that 4-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-methylbenzenesulfonamide could exhibit improved anticancer properties.

Case Study 2: Antimicrobial Efficacy

Research into sulfonamide derivatives revealed that certain modifications led to increased effectiveness against resistant strains of Staphylococcus aureus. Testing the new compound against standard strains could yield valuable data on its potential as an antimicrobial agent.

Mecanismo De Acción

The mechanism of action of 4-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the fluorine atom may enhance binding affinity through electronic effects. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparación Con Compuestos Similares

Morphlock-1: 2-oxo-1,2-dihydro-benzo(cd)indole-6-sulfonic acid [2-hydroxy-2-(4-nitro-phenyl)-ethyl]-amide

Structural Similarities :

- Both compounds share a sulfonamide backbone and a hydroxyethyl linker.

- Morphlock-1 substitutes the benzene ring with a nitro group (4-nitro-phenyl), whereas the target compound uses a 1-methylindolin-5-yl group.

Functional Differences :

- Morphlock-1 was designed as an inhibitor of pea porphobilinogen synthase (PBGS).

Key Insight : Substituent choice (e.g., nitro vs. methylindolinyl) significantly impacts target specificity and cross-species activity.

N-(2-Trifluoromethyl-4-chlorophenyl)-2-hydroxy-2-(3,5-difluorophenyl)ethyl sulfonamide (IV-5)

Structural Similarities :

- Both compounds feature a hydroxyethyl-sulfonamide core.

- IV-5 includes a 3,5-difluorophenyl group, while the target compound uses a mono-fluoro and methyl-substituted benzene ring.

N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide

Structural Similarities :

- Contains a fluorophenyl group and sulfonamide moiety.

Functional Differences :

Key Insight : Heterocyclic systems (e.g., pyrimidine vs. indoline) diversify binding modes and selectivity profiles.

Structure-Activity Relationship (SAR) Analysis

Substituent Effects on the Aromatic Ring

- Fluorine: Enhances electronegativity and bioavailability. Mono-fluoro substitution (target compound) may balance potency and metabolic stability compared to di-fluoro (IV-5) or nitro (morphlock-1) groups .

- Methyl Groups : The 2-methyl group in the target compound likely reduces rotational freedom, improving conformational stability for target binding.

Hydroxyethyl Linker

Heterocyclic Moieties

- The 1-methylindolin-5-yl group in the target compound may offer unique π-stacking or hydrophobic interactions compared to benzo(cd)indole (morphlock-1) or pyrimidine systems.

Comparative Data Table

Actividad Biológica

4-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-methylbenzenesulfonamide is a chemical compound that has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C16H20FN3O2S

- Molecular Weight : 345.41 g/mol

- IUPAC Name : 4-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-methylbenzenesulfonamide

This compound features a sulfonamide group, which is known for its diverse biological activities, including antimicrobial and antitumor properties.

Biological Activity Overview

The biological activity of 4-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-methylbenzenesulfonamide has been studied in various contexts, including:

- Antitumor Activity : Research indicates that compounds with similar structures exhibit significant antitumor effects. For instance, indole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis .

- Antimicrobial Properties : Sulfonamides are well-documented for their antibacterial activity. The presence of the sulfonamide moiety in this compound suggests potential efficacy against bacterial infections .

The mechanisms through which 4-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-methylbenzenesulfonamide exerts its biological effects may involve:

- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.

- Cell Cycle Arrest : Some studies suggest that indole derivatives can induce cell cycle arrest at the G1 phase, thereby preventing cancer cell proliferation.

- Apoptosis Induction : The compound may trigger apoptotic pathways in tumor cells, leading to programmed cell death.

Research Findings

Several studies have investigated the biological activity of related compounds:

| Study | Findings |

|---|---|

| Study 1 | Reported protective effects against nephrotoxicity without inhibiting antitumor activity in cisplatin-treated models. |

| Study 2 | Described various substituted indoline compounds with promising antitumor properties. |

| Study 3 | Investigated the synthesis and biological evaluation of indole derivatives with antimicrobial activities. |

Case Studies

- Antitumor Efficacy : In a study involving indole derivatives, it was found that specific substitutions on the indole ring significantly enhanced cytotoxicity against various cancer cell lines, suggesting that modifications similar to those present in 4-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-methylbenzenesulfonamide could yield potent antitumor agents .

- Antimicrobial Activity : A related compound demonstrated significant inhibition of bacterial growth, indicating that the sulfonamide component contributes to its antimicrobial efficacy .

Q & A

Q. Table 1: Key Synthesis Parameters

| Step | Reaction | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Sulfonylation | DMF, 70°C, 12h | 65–70 |

| 2 | Hydroxyl protection | THF, 0°C, 4h | 80–85 |

| 3 | Deprotection | HCl/MeOH, 25°C, 2h | 90 |

Basic: How to characterize the structural integrity of this compound?

Answer:

Use a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine at C4 of benzene, methyl group at indoline-N) .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ expected m/z: calculated vs. observed) .

- X-ray crystallography : Resolve stereochemistry of the hydroxyethyl-indoline moiety, if single crystals are obtainable .

Basic: What analytical methods are recommended for assessing purity?

Answer:

- HPLC-PDA : Use a C18 column with acetonitrile/water (0.1% TFA) mobile phase; UV detection at 254 nm. Purity thresholds ≥98% are typical for pharmacological studies .

- TLC monitoring : Ethyl acetate/hexane (3:7) with iodine visualization to track reaction progress .

Advanced: How to design experiments for studying its interactions with biological targets?

Answer:

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to receptors like carbonic anhydrase or kinases .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .

- Molecular docking : Use Schrödinger Suite or AutoDock to predict binding modes, validated by mutagenesis studies .

Advanced: How to resolve contradictions between in vitro activity and in vivo efficacy?

Answer:

Contradictions often arise from:

- Solubility limitations : Perform kinetic solubility assays in PBS (pH 7.4) and simulate intestinal fluid. Use prodrug strategies if solubility <50 µM .

- Metabolic instability : Conduct liver microsome assays (human/rat) to identify metabolic hotspots (e.g., hydroxyl group oxidation) .

- Off-target effects : Apply CRISPR-Cas9 knockouts or siRNA silencing to isolate primary vs. secondary targets .

Advanced: What methodologies are suitable for pharmacokinetic profiling?

Answer:

- In vitro assays :

- Plasma stability : Incubate compound in plasma (37°C) and monitor degradation via LC-MS .

- Permeability : Use Caco-2 cell monolayers to assess intestinal absorption (Papp <1×10⁻⁶ cm/s indicates poor bioavailability) .

- In silico modeling : Predict logP and pKa using ACD/Labs or MarvinSuite to optimize lipophilicity .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Answer:

- Core modifications : Replace the fluoro group with chloro or methoxy to assess electronic effects on receptor binding .

- Side-chain variations : Introduce branched alkyl groups on the indoline nitrogen to evaluate steric hindrance .

- Design of Experiments (DoE) : Apply factorial designs to optimize reaction conditions (e.g., solvent, catalyst) for parallel synthesis .

Q. Table 2: Example SAR Variables

| Variable | Range | Impact on Activity |

|---|---|---|

| R1 (fluoro) | F, Cl, OMe | Electron-withdrawing groups enhance binding |

| R2 (methyl) | Me, Et, iPr | Bulkier groups reduce solubility |

Advanced: How to evaluate compound stability under physiological conditions?

Answer:

- pH stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC. Acidic conditions may hydrolyze the sulfonamide bond .

- Light/thermal stability : Expose to 40°C/75% RH for 4 weeks (ICH guidelines) to simulate storage conditions .

- Oxidative stress : Treat with H₂O₂ (0.3%) to identify susceptible moieties (e.g., indoline ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.